2-(1H-pyrrol-2-yl)phenol
Description
Properties
Molecular Formula |
C10H9NO |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-(1H-pyrrol-2-yl)phenol |
InChI |
InChI=1S/C10H9NO/c12-10-6-2-1-4-8(10)9-5-3-7-11-9/h1-7,11-12H |
InChI Key |
GKSPIKYEYHFEIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CN2)O |
Origin of Product |
United States |
Academic Context and Significance of 2 1h Pyrrol 2 Yl Phenol
Historical Perspective in Pyrrole (B145914) and Phenol (B47542) Chemistry Research
The development of synthetic routes to pyrrole and phenol derivatives has been a cornerstone of organic chemistry for over a century. While a definitive first synthesis of 2-(1H-pyrrol-2-yl)phenol is not readily found in early literature, its conceptual origins lie in the classical methods for pyrrole ring formation. The Paal-Knorr synthesis, first reported in 1884, provides a versatile method for synthesizing substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia (B1221849). wikipedia.org This reaction has been adapted for the synthesis of various N-aryl and 2-arylpyrroles. ias.ac.inclockss.orgsnnu.edu.cnorganic-chemistry.org Another foundational method is the Clauson-Kaas synthesis, discovered in 1952, which utilizes the reaction of 2,5-dialkoxytetrahydrofurans with primary amines to produce N-substituted pyrroles. nih.govbeilstein-journals.org This method has been successfully applied to the synthesis of pyrrolyl-phenols from aminophenols, sometimes using the hydrochloride salt of the aminophenol as the starting material. beilstein-journals.orgresearchgate.netcolab.ws
These classical reactions laid the groundwork for the synthesis of a wide array of pyrrole-containing compounds, including those bearing a phenolic substituent. The ongoing refinement of these and other synthetic methodologies continues to facilitate access to molecules like this compound and its derivatives for further study and application.
Interdisciplinary Relevance in Contemporary Organic and Inorganic Synthesis
The juxtaposition of the electron-rich pyrrole ring and the versatile phenol moiety within this compound has made it a valuable scaffold in several areas of contemporary chemical research.
Catalysis: The ability of this compound and its derivatives to act as ligands for transition metals is a key aspect of their interdisciplinary relevance. Schiff bases derived from this compound and its analogues can coordinate with various metal ions, including Cu(II), Co(II), Ni(II), and Zn(II), to form stable metal complexes. acs.orgresearchgate.netnih.govresearchgate.net These complexes have shown potential as catalysts in a range of organic transformations. For example, ruthenium(II) Schiff base complexes derived from bis(pyrrole-2-carboxaldehyde) have been found to be effective catalysts for the oxidation of primary alcohols. researchgate.net Cobalt complexes with 2-(1H-benzimidazol-2-yl)-phenol derivatives have been investigated for their catalytic behavior in ethylene (B1197577) oligomerization. researchgate.net
Materials Science: The photophysical properties of compounds incorporating the this compound motif are of significant interest in materials science. The inherent fluorescence of some of these compounds makes them candidates for use in organic light-emitting diodes (OLEDs) and as fluorescent chemosensors. jmaterenvironsci.comncl.ac.ukuniss.itresearchgate.net For instance, the introduction of a phenol group can influence the emission properties of fluorescent dyes. researchgate.net Derivatives of this compound have been investigated for their ability to act as colorimetric and fluorescent chemosensors for anions like fluoride. acs.orgresearchgate.net The design of organic materials based on pyrrole and terphenyl for OLED applications has also been a subject of computational studies. jmaterenvironsci.com
Medicinal Chemistry: The pyrrole and phenol moieties are present in numerous biologically active natural products and synthetic compounds. nih.gov Consequently, derivatives of this compound have been explored for their potential therapeutic applications. Research has shown that compounds with similar structures exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govontosight.aismolecule.com For example, Schiff base complexes of pyrrole derivatives have demonstrated antimicrobial activity against various bacterial strains. nih.gov Ruthenium(II) complexes of pyrrol-azo ligands have been studied for their cytotoxicity against human cancer cell lines. tandfonline.com The general importance of pyrrole-containing compounds in the development of new antibacterial agents is an active area of research. nih.gov
Structural Motif Significance within Ligand Design and Synthetic Organic Chemistry
The this compound framework is a significant structural motif, particularly in the design of chelating ligands and as a versatile building block in synthetic organic chemistry.
Ligand Design: The presence of the phenolic hydroxyl group and the pyrrolic nitrogen atom in a 1,2-relationship on the aromatic backbone makes this compound an effective bidentate ligand. Upon deprotonation of the phenolic proton, the resulting phenolate (B1203915) oxygen and the pyrrolic nitrogen can coordinate to a metal center, forming a stable five-membered chelate ring. This N,O-bidentate coordination is a common feature in the design of ligands for various metal ions. researchgate.net The formation of Schiff base derivatives from this compound can lead to multidentate ligands capable of forming stable complexes with transition metals, which have applications in catalysis and materials science. acs.orgnih.gov The structural properties of such complexes have been investigated using techniques like X-ray crystallography and Density Functional Theory (DFT) calculations for related systems. researchgate.netiucr.orgresearchgate.netbohrium.commdpi.com
Synthetic Organic Chemistry: In addition to its role in coordination chemistry, this compound serves as a valuable intermediate in the synthesis of more complex molecules. The pyrrole and phenol rings can be further functionalized through various organic reactions, allowing for the construction of a diverse range of derivatives. For instance, the phenol group can undergo etherification or esterification, while the pyrrole ring can participate in electrophilic substitution reactions. frontiersin.org This synthetic versatility makes this compound a useful starting material for the preparation of new materials and biologically active compounds. The general synthetic utility of 2-arylpyrroles is well-established, and they can be prepared from readily available starting materials like 4-oxo-butanoic acids. clockss.org
Synthetic Methodologies for 2 1h Pyrrol 2 Yl Phenol and Its Precursors
Classical Synthetic Routes to Pyrrole-Phenol Scaffolds
Traditional methods for the synthesis of pyrrole-phenol structures have laid the groundwork for more advanced synthetic strategies. These classical routes primarily involve condensation reactions to form the core structure or cyclization approaches to construct the pyrrole (B145914) ring.
Condensation Reactions for Core Formation
Condensation reactions are a cornerstone in the synthesis of pyrrole-containing compounds. The Paal-Knorr pyrrole synthesis, first reported in 1884, is a prominent example. wikipedia.orgorganic-chemistry.org This method involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form a substituted pyrrole. wikipedia.orgorganic-chemistry.orgwikipedia.org In the context of 2-(1H-pyrrol-2-yl)phenol synthesis, this would typically involve the condensation of a 1,4-dicarbonyl precursor with 2-aminophenol (B121084). The reaction is generally conducted under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) byproducts. organic-chemistry.org The mechanism proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring. alfa-chemistry.com
Another classical approach is the Clauson-Kaas reaction, which utilizes 2,5-dimethoxytetrahydrofuran (B146720) as a surrogate for a 1,4-dicarbonyl compound. beilstein-journals.orgnih.gov This reaction with a primary amine, such as 2-aminophenol, in the presence of an acid catalyst, provides a direct route to N-substituted pyrroles. beilstein-journals.org Various acid catalysts, including p-chloropyridine hydrochloride and phosphorus pentoxide, have been employed to facilitate this transformation. beilstein-journals.orgnih.gov
A study by researchers detailed the condensation of 2-aminophenol with pyrrole-2-carbaldehyde to produce the Schiff base monomer, 2-[(1H-pyrrol-2-yl-methylene)amino]phenol. researchgate.net This intermediate can then be further manipulated or utilized in polymerization reactions. researchgate.net
| Reaction Name | Key Reactants | Typical Conditions | Reference |
|---|---|---|---|
| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound, 2-Aminophenol | Neutral or weakly acidic (e.g., acetic acid) | wikipedia.orgorganic-chemistry.org |
| Clauson-Kaas Reaction | 2,5-Dimethoxytetrahydrofuran, 2-Aminophenol | Acid catalyst (e.g., p-chloropyridine HCl) | beilstein-journals.orgnih.gov |
| Schiff Base Condensation | Pyrrole-2-carbaldehyde, 2-Aminophenol | Condensation reaction conditions | researchgate.net |
Cyclization Approaches for Pyrrole Ring Construction
In addition to building the core scaffold through condensation, several classical methods focus on constructing the pyrrole ring onto a pre-existing phenol-containing molecule. The Hantzsch pyrrole synthesis, for instance, involves the reaction of an α-haloketone with a β-ketoester and an amine (or ammonia). wikipedia.orgscispace.com While versatile, this method often requires multiple steps to prepare the necessary precursors. scispace.comsyrris.com
The Knorr pyrrole synthesis is another foundational method that reacts an α-amino-ketone with a compound containing an activated methylene (B1212753) group. wikipedia.orglucp.net This approach allows for the construction of variously substituted pyrroles.
More complex cyclization strategies, such as the Ciamician–Dennstedt rearrangement, involve the reaction of pyrroles with carbenes to form transient cyclopropane (B1198618) intermediates that rearrange to form substituted pyridines. wikipedia.org While not a direct synthesis of this compound, it demonstrates the versatility of cyclization reactions involving pyrrolic structures. Free-radical cyclization of appropriately substituted precursors also represents a pathway to complex fused pyrrole systems. beilstein-journals.org
Modern and Sustainable Synthesis Techniques for this compound
Recent advancements in synthetic chemistry have led to the development of more efficient, selective, and environmentally friendly methods for synthesizing this compound and related structures. These modern techniques often employ catalysis and green chemistry principles.
Catalytic Strategies, including Transition Metal Catalysis
Transition metal catalysis has revolutionized the synthesis of biaryl compounds, including 2-arylpyrroles. Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming the carbon-carbon bond between the pyrrole and phenol (B47542) rings. For instance, a Suzuki-Miyaura coupling of a boronic acid or ester derivative of one ring with a halide or triflate of the other, catalyzed by a palladium complex, can efficiently construct the desired scaffold. rsc.orgmdpi.com The synthesis of pentabromopseudilin (B80150), a marine natural product, utilized a Suzuki-Miyaura coupling of a MIDA boronate ester. lookchem.com
Other transition metals like copper and titanium have also been employed. Copper-catalyzed reactions, such as the Ullmann condensation, can be used to form the N-aryl bond in N-phenylpyrroles. vulcanchem.com Titanium-catalyzed [2+2+1] cycloaddition reactions of alkynes and other components provide a route to highly substituted pyrroles. rsc.org Furthermore, rhodium-catalyzed reactions have been used to synthesize fused pyrrole systems. rsc.org Gold-catalyzed cascade reactions involving hydroamination and cyclization have also been reported for the synthesis of substituted pyrroles from α-amino ketones and alkynes. organic-chemistry.org
| Catalytic Method | Metal Catalyst | Key Transformation | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium | C-C bond formation between aryl and pyrrole rings | rsc.orgmdpi.com |
| Ullmann Condensation | Copper | N-aryl bond formation | vulcanchem.com |
| [2+2+1] Cycloaddition | Titanium | Multicomponent pyrrole synthesis | rsc.org |
| Cascade Reaction | Gold | Hydroamination/cyclization | organic-chemistry.org |
| Cyclization | Rhodium | Fused pyrrole synthesis | rsc.org |
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, efforts have been made to develop more sustainable synthetic routes. This includes the use of environmentally benign solvents, such as water or water-ethanol mixtures, and the development of catalyst-free reactions. nih.gov Three-component reactions in green solvents have been shown to produce polyfunctionalized pyrroles with easy workup procedures. nih.gov
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions and improving yields. beilstein-journals.orgnih.gov The Clauson-Kaas synthesis of N-substituted pyrroles has been successfully performed under microwave irradiation, often in solvent-free conditions, leading to excellent product yields and simplified purification. beilstein-journals.orgnih.gov The use of solid acid catalysts like K-10 montmorillonite (B579905) under microwave conditions further enhances the green credentials of these methods. beilstein-journals.orgnih.gov
Photochemical and electrochemical methods are also gaining traction as sustainable alternatives for pyrrole synthesis, offering novel reaction pathways from diverse nitrogen-containing precursors. rsc.org
Flow Chemistry Applications for Scalable Synthesis
Flow chemistry, or continuous flow synthesis, offers significant advantages for the scalable and safe production of chemical compounds. scispace.comrichmond.edu By performing reactions in microreactors, precise control over reaction parameters such as temperature, pressure, and residence time can be achieved, often leading to higher yields and purity compared to traditional batch processes. syrris.comacs.org
The synthesis of pyrroles has been successfully adapted to flow chemistry systems. For example, a flow method for pyrrole synthesis was developed and optimized in microreactors, achieving near-quantitative yields and was subsequently scaled up for production. acs.org Continuous flow has also been employed for the Hantzsch pyrrole synthesis, allowing for a one-step process to generate pyrrole-3-carboxylic acids. scispace.comsyrris.com Furthermore, ring-closing metathesis reactions to form pyrrole precursors have been efficiently performed in continuous flow using green solvents like dimethyl carbonate. rsc.org This technology is particularly beneficial for multi-step syntheses, enabling the generation of libraries of compounds in an automated and efficient manner. syrris.com
Stereoselective Synthesis Considerations for Related Analogs
The parent compound, this compound, is achiral. However, the synthesis of chiral analogs, particularly those exhibiting axial chirality (atropisomers), has garnered significant interest. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. For 2-arylpyrroles, this restricted rotation can arise from bulky substituents at the ortho positions of the phenyl ring and/or the 3-position of the pyrrole ring.
Catalytic asymmetric synthesis provides an efficient route to enantiomerically enriched atropisomeric arylpyrroles. One prominent strategy involves a combined Lewis acid and chiral phosphoric acid (CPA) catalyzed asymmetric Paal-Knorr reaction between a 1,4-diketone and a substituted aniline (B41778). nih.govresearchgate.net The chiral environment created by the CPA catalyst directs the cyclization to favor one atropisomer over the other.
Another powerful approach is the central-to-axial chirality transfer. This method involves the creation of a stereocenter in a precursor molecule, which is then converted to axial chirality in the final aromatic product. For instance, a Cu(I)/Fesulphos-catalyzed asymmetric 1,3-dipolar cycloaddition can be used to form a chiral pyrrolidine (B122466), which upon oxidation, transfers its stereochemical information to create an axially chiral pyrrole. acs.org Light-induced phosphoric acid catalysis in a one-pot, three-component reaction has also been shown to create products with both C-N axial chirality and a central quaternary stereogenic center. alfa-chemistry.com
Furthermore, chiral-at-metal rhodium catalysts have been employed for the atroposelective alkylation of configurationally unstable N-arylpyrroles, effectively "freezing" a preferred conformation and leading to high enantiomeric excess. nih.gov These methods highlight the potential for creating a diverse range of chiral analogs of this compound by selecting appropriately substituted precursors and chiral catalysts.
| Catalyst/Method | Precursors | Type of Chirality | Reference |
| Chiral Phosphoric Acid (CPA) & Lewis Acid | 1,4-Diketone, Substituted Aniline | Axial (Atropisomerism) | nih.govresearchgate.net |
| Cu(I)/Fesulphos Complex | Azomethine Ylide, Dipolarophile | Central to Axial Transfer | acs.org |
| Light-Induced Phosphoric Acid | Unactivated Alkyne, Aryl Nucleophile | Axial and Central | alfa-chemistry.com |
| Chiral-at-Rhodium Lewis Acid | N-Arylpyrrole, Electrophile | Axial (Atropisomerism) | nih.gov |
Purification and Isolation Methodologies for High Purity Research Samples
Obtaining this compound in high purity is essential for its use in research, particularly for biological assays or materials science applications where trace impurities can significantly affect results. The primary methods for purification are column chromatography and recrystallization.
Column Chromatography: This is a versatile technique for separating the target compound from byproducts and unreacted starting materials. unist.ac.kremu.edu.tr For phenolic compounds like this compound, silica (B1680970) gel is a common stationary phase. The choice of mobile phase (eluent) is critical and is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the product, and finally any highly polar impurities. The progress of the separation is monitored by thin-layer chromatography (TLC). emu.edu.tr
Recrystallization: This is a highly effective method for purifying solid compounds to obtain crystalline material of high purity. illinois.eduresearchgate.net The choice of solvent is paramount; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be very soluble or insoluble at all temperatures. researchgate.net For phenolic pyrroles, solvents such as ethanol (B145695), methanol, or mixtures of solvents like ethyl acetate/hexane or dichloromethane/hexane can be effective. researchgate.net The process involves dissolving the crude solid in a minimum amount of hot solvent, filtering the hot solution to remove any insoluble impurities, and then allowing the solution to cool slowly. The slow cooling promotes the formation of well-defined, pure crystals, which are then isolated by filtration. researchgate.net Repeating the recrystallization process can further enhance the purity of the final product. emu.edu.tr
| Purification Method | Key Principle | Typical Solvents/Stationary Phase | Reference |
| Column Chromatography | Differential adsorption of components onto a stationary phase. | Stationary Phase: Silica Gel; Eluent: Hexane/Ethyl Acetate gradients. | unist.ac.kremu.edu.tr |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Ethanol, Methanol, Ethyl Acetate/Hexane. | illinois.eduresearchgate.netresearchgate.net |
Two principal retrosynthetic disconnections for the this compound scaffold guide the primary synthetic strategies: disconnection of the pyrrole ring itself, suggesting a Paal-Knorr synthesis, or disconnection of the C-C bond between the two aromatic rings, pointing towards a Suzuki cross-coupling reaction.
The Paal-Knorr synthesis is a classic and highly effective method for constructing the pyrrole ring. researchgate.netorganic-chemistry.orgwikipedia.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. alfa-chemistry.comresearchgate.net To synthesize this compound via this route, one would ideally react a 1,4-dicarbonyl precursor bearing a hydroxyl-substituted phenyl group at the 1-position with a source of ammonia. The key precursor for this approach is 1-(2-hydroxyphenyl)-1,4-butanedione . The synthesis of such 1,4-dicarbonyl compounds can be challenging but may be achieved through methods like the Stetter reaction or other C-C bond-forming strategies. nih.govorganic-chemistry.org The subsequent cyclization with an ammonia source, such as ammonium (B1175870) acetate, typically under mild acidic conditions, would yield the desired product. alfa-chemistry.comorganic-chemistry.org
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for forming C-C bonds between aryl groups. nih.gov To construct this compound using this method, the reaction would involve coupling a pyrrole-based organoboron reagent with a phenolic aryl halide. A plausible route is the reaction of pyrrole-2-boronic acid or its ester derivative with 2-bromophenol or 2-iodophenol . nih.govcolab.ws To prevent side reactions, the pyrrole nitrogen is often protected with a group like tert-butoxycarbonyl (Boc), leading to the use of N-Boc-pyrrole-2-boronic acid . guidechem.comontosight.aithieme-connect.com This protected boronic acid can be synthesized by deprotonating N-Boc-pyrrole with a strong base at low temperatures, followed by reaction with a borate (B1201080) ester and subsequent hydrolysis. guidechem.comchembk.com The Suzuki coupling itself is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. mdpi.com Following the coupling, the Boc protecting group can be removed under acidic conditions to yield the final product.
| Synthetic Method | Key Precursors | Reagents/Catalysts | Reference |
| Paal-Knorr Synthesis | 1-(2-hydroxyphenyl)-1,4-butanedione, Ammonia source (e.g., NH₄OAc) | Mild acid (e.g., Acetic Acid) | alfa-chemistry.comorganic-chemistry.orgresearchgate.net |
| Suzuki Coupling | 2-Halophenol (e.g., 2-bromophenol), N-Boc-pyrrole-2-boronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | colab.wsguidechem.commdpi.com |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 1h Pyrrol 2 Yl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 2-(1H-pyrrol-2-yl)phenol, a combination of ¹H, ¹³C, and 2D NMR techniques provides a complete picture of the proton and carbon environments and their connectivity.
The ¹H NMR spectrum of this compound displays distinct signals corresponding to the protons of the phenol (B47542) and pyrrole (B145914) rings, as well as the labile protons of the -OH and -NH groups. The aromatic region (typically δ 6.0-8.0 ppm) shows a complex pattern due to the coupling of adjacent protons on both rings. The phenolic -OH proton signal is expected to be a broad singlet, the chemical shift of which can vary with concentration and solvent. ekb.eg Similarly, the pyrrole N-H proton also appears as a broad singlet. The integration of these signals confirms the presence of the nine protons in the molecule.
Predicted ¹H NMR data is presented in the table below. Actual experimental values may vary based on solvent and instrument frequency.
| Proton Assignment | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity |
| Phenolic -OH | 4.5 - 7.0 | broad singlet |
| Pyrrole N-H | 8.0 - 9.5 | broad singlet |
| Phenol Ring Protons | 6.8 - 7.5 | multiplet |
| Pyrrole Ring Protons | 6.2 - 6.9 | multiplet |
The ¹³C NMR spectrum provides information on all ten carbon atoms in the this compound structure. The carbon attached to the hydroxyl group (C-O) on the phenol ring is typically deshielded and appears downfield around 150-160 ppm. uit.no The other aromatic carbons of both the phenol and pyrrole rings resonate in the range of 105-140 ppm. Due to the different electronic environments, each carbon atom is expected to produce a unique signal, resulting in a total of ten peaks.
Predicted ¹³C NMR data is presented in the table below. These values are based on typical chemical shifts for substituted phenols and pyrroles. uit.nometu.edu.tr
| Carbon Assignment | Predicted Chemical Shift (δ ppm) |
| C-OH (Phenol) | 150 - 158 |
| C-C (Pyrrole attachment point on Phenol) | 120 - 128 |
| Phenol Ring CH Carbons | 115 - 130 |
| C-N (Pyrrole attachment point on Carbon) | 125 - 135 |
| Pyrrole Ring CH Carbons | 105 - 125 |
To definitively assign the proton and carbon signals and confirm the connectivity between the two ring systems, advanced 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same ring system. For instance, it would show correlations between adjacent protons on the phenolic ring and adjacent protons on the pyrrole ring, helping to delineate the spin systems of each ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon atom that has a proton attached by linking the signals from the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing the connectivity between the two rings. Correlations would be expected between the protons on one ring and the carbons of the other ring that are two or three bonds away. Specifically, correlations between the ortho-protons of the phenol ring and the carbon at the 2-position of the pyrrole ring (and vice-versa) would confirm the C-C bond linking the two moieties.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. For this compound, these spectra are characterized by distinct stretching and bending vibrations.
The IR spectrum would prominently feature a broad absorption band for the O-H stretching of the phenolic group, typically in the 3200-3600 cm⁻¹ region. ekb.eg The N-H stretch of the pyrrole ring is also expected in a similar region, often appearing as a sharper peak around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while C=C stretching vibrations for both aromatic rings are found in the 1450-1600 cm⁻¹ region. A strong C-O stretching band for the phenol is expected around 1200 cm⁻¹. Raman spectroscopy would complement the IR data, often showing strong signals for the symmetric vibrations of the aromatic rings.
Key predicted vibrational frequencies are listed in the table below.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Intensity |
| O-H Stretch (Phenol) | 3200 - 3600 | Strong, Broad |
| N-H Stretch (Pyrrole) | 3300 - 3500 | Medium, Sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-O Stretch (Phenol) | 1180 - 1260 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The spectrum of this compound is expected to show absorptions characteristic of its constituent aromatic systems. Both the phenol and pyrrole rings are chromophores that undergo π → π* transitions. The presence of the hydroxyl group (an auxochrome) on the phenyl ring can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene (B151609). The conjugation between the two rings can further influence the position and intensity of these bands. Typically, substituted phenols and pyrroles exhibit strong absorption bands in the 250-300 nm range.
Predicted UV-Vis absorption maxima are provided below.
| Electronic Transition | Predicted λmax (nm) | Solvent |
| π → π* (Phenol Ring) | ~270 - 280 | Ethanol (B145695)/Methanol |
| π → π* (Pyrrole Ring) | ~250 - 260 | Ethanol/Methanol |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₁₀H₉NO), the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (approximately 159.19 g/mol ).
High-resolution mass spectrometry (HRMS) would confirm the molecular formula C₁₀H₉NO. The fragmentation pattern would likely involve the stable aromatic rings. Common fragmentation pathways for phenols include the loss of a hydrogen atom followed by the loss of carbon monoxide (CO) to form a cyclopentadienyl (B1206354) cation. The pyrrole ring can fragment through the loss of hydrogen cyanide (HCN). The stability of the bi-aryl linkage would influence the relative abundance of fragments arising from each ring.
Predicted mass spectrometry data is shown in the table below.
| Ion | Predicted m/z | Identity |
| [M]⁺ | 159 | Molecular Ion |
| [M-H]⁺ | 158 | Loss of a hydrogen atom |
| [M-CO]⁺ | 131 | Loss of carbon monoxide |
| [M-HCN]⁺ | 132 | Loss of hydrogen cyanide |
X-ray Crystallography for Solid-State Molecular Structure Determination
The definitive determination of a molecule's three-dimensional arrangement in the solid state is accomplished through single-crystal X-ray diffraction. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physical and chemical properties.
A thorough search of the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, indicates that a complete single-crystal X-ray diffraction study for this compound (C₁₀H₉NO) has not been reported to date. biokeanos.comiucr.org
However, the crystal structure of a closely related derivative, 3-(3-hydroxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one hemihydrate, has been elucidated, offering insights into the potential structural characteristics of the pyrrole and phenol moieties within a crystalline environment. iucr.orgiucr.org This compound, a chalcone (B49325) derivative, incorporates the core 2-(1H-pyrrol-2-yl) and hydroxyphenyl groups linked by an α,β-unsaturated ketone bridge. iucr.org
The analysis revealed that the derivative crystallizes in the monoclinic space group P2/c. iucr.orgiucr.org The pyrrole and phenyl rings were found to be nearly coplanar with the linking enone system, with dihedral angles of 0.91(7)° and 5.98(7)°, respectively. iucr.org The crystal packing is stabilized by a network of intermolecular hydrogen bonds involving the pyrrole N-H, the phenolic hydroxyl group, the keto-carbonyl group, and a water molecule of crystallization. iucr.orgiucr.org A Hirshfeld surface analysis highlighted that H···H, H···C, and H···O contacts are the most significant intermolecular interactions. iucr.org
| Parameter | Value |
|---|---|
| Chemical Formula | 2(C₁₃H₁₁NO₂)·H₂O |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| a (Å) | 18.0683 (8) |
| b (Å) | 5.4934 (2) |
| c (Å) | 22.2968 (9) |
| β (°) | 101.419 (4) |
| Volume (ų) | 2169.1 (2) |
| Z | 4 |
Reactivity and Mechanistic Investigations of 2 1h Pyrrol 2 Yl Phenol
Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Moiety
The pyrrole ring in 2-(1H-pyrrol-2-yl)phenol is highly activated towards electrophilic attack due to the lone pair of electrons on the nitrogen atom being part of the aromatic sextet. This increased electron density makes the pyrrole moiety significantly more reactive than benzene (B151609). Generally, electrophilic substitution on the 2-substituted pyrrole ring is predicted to occur at the C5 position, as the intermediate carbocation is better stabilized by resonance.
Common electrophilic substitution reactions applicable to the pyrrole moiety include halogenation, nitration, and formylation. For instance, bromination of pyrrole derivatives can be achieved using reagents like N-bromosuccinimide (NBS). researchgate.net The Vilsmeier-Haack reaction, which employs a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), is a mild and effective method for the formylation of electron-rich aromatic rings, including pyrroles. nih.govorganic-chemistry.orgwikipedia.orgslideshare.net The reaction proceeds through the formation of a chloroiminium ion, also known as the Vilsmeier reagent, which acts as the electrophile. wikipedia.org
| Reaction | Reagent(s) | Expected Product | Reference(s) |
| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-2-(1H-pyrrol-2-yl)phenol | researchgate.net |
| Formylation | POCl₃, DMF (Vilsmeier-Haack) | 5-(2-Hydroxyphenyl)-1H-pyrrole-2-carbaldehyde | nih.govorganic-chemistry.orgwikipedia.orgslideshare.net |
| Nitration | HNO₃/H₂SO₄ | 5-Nitro-2-(1H-pyrrol-2-yl)phenol | vulcanchem.com |
Electrophilic Aromatic Substitution Reactions on the Phenol (B47542) Moiety
The phenol ring is also activated towards electrophilic aromatic substitution, with the hydroxyl group being a strong ortho, para-directing group. vulcanchem.com This directing effect, coupled with the activating nature of the pyrrole substituent, makes the phenol ring highly susceptible to electrophilic attack at the positions ortho and para to the hydroxyl group.
Halogenation of this compound can lead to polysubstituted products. For example, the related compound pentabromopseudilin (B80150) is a naturally occurring molecule that features extensive bromination on both the phenol and pyrrole rings, highlighting the high reactivity of this scaffold. wikipedia.org Its chemical name is 2,4-dibromo-6-(3,4,5-tribromo-1H-pyrrol-2-yl)phenol. wikipedia.org Nitration of the phenol ring can also be achieved, and the regioselectivity will be governed by the directing effects of both the hydroxyl and pyrrole substituents. vulcanchem.com For the related compound 5-nitro-2-(1H-pyrrol-1-yl)phenol, nitration is directed by the hydroxyl group to the ortho and para positions. vulcanchem.com
| Reaction | Reagent(s) | Observed/Expected Product(s) | Reference(s) |
| Bromination | Bromine source | Polybrominated derivatives | wikipedia.org |
| Nitration | HNO₃/H₂SO₄ | Nitro-substituted derivatives (ortho/para to -OH) | vulcanchem.com |
Nucleophilic Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group of this compound exhibits nucleophilic character and can participate in reactions such as O-alkylation and O-acylation. These reactions typically proceed via the formation of a more nucleophilic phenoxide ion in the presence of a base.
O-alkylation can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. cyf-kr.edu.pl Microwave-assisted O-alkylation of phenols under solvent-free phase-transfer catalysis (PTC) conditions has been reported as an efficient method. cyf-kr.edu.pl O-acylation is also a common transformation, often carried out using acylating agents like acid anhydrides or acyl chlorides. organic-chemistry.orgmolaid.com For instance, N-acylation of sulfonamides and acylation of hindered phenols can be achieved using such reagents. organic-chemistry.orgmolaid.com
| Reaction | Reagent(s) | Product Type | Reference(s) |
| O-Alkylation | Alkyl halide, Base | Ether | cyf-kr.edu.pl |
| O-Acylation | Acetic anhydride (B1165640) or Acyl chloride | Ester | organic-chemistry.orgmolaid.com |
Reactions Involving the Pyrrole N-H Acidic Proton
The proton attached to the nitrogen atom of the pyrrole ring is weakly acidic and can be removed by a strong base. The resulting anion can then act as a nucleophile in various reactions, such as N-alkylation and N-acylation. organic-chemistry.org The acidity of the pyrrole N-H is an important factor in these transformations.
N-alkylation of pyrroles can be achieved with alkyl halides or other electrophiles. scirp.org N-acylation can be accomplished using acylating agents to introduce an acyl group onto the pyrrole nitrogen. organic-chemistry.org
| Reaction | Reagent(s) | Product Type | Reference(s) |
| N-Alkylation | Alkyl halide, Base | N-Alkylpyrrole derivative | scirp.org |
| N-Acylation | Acyl chloride or Anhydride, Base | N-Acylpyrrole derivative | organic-chemistry.org |
Oxidative and Reductive Transformations of the Core Structure
The this compound scaffold can undergo both oxidative and reductive transformations, targeting either the phenol or the pyrrole ring, or both.
The phenolic moiety is susceptible to oxidation, which can lead to the formation of quinones. Catalytic oxidation of phenols using metal complexes, such as those of manganese, in the presence of an oxidant like atmospheric oxygen, has been reported. mdpi.com The pyrrole ring is also sensitive to oxidation, which can lead to complex product mixtures. rsc.org
Reduction of the phenol ring to a cyclohexanol (B46403) derivative is possible through catalytic hydrogenation, although this often requires harsh conditions. rsc.orgncsu.edu Catalysts such as rhodium, ruthenium, and platinum are active for aromatic ring reduction. illinois.edu The pyrrole ring can also be hydrogenated, typically under milder conditions than the benzene ring, to yield a pyrrolidine (B122466) derivative. Raney Nickel is often a catalyst of choice for this transformation. illinois.edu
| Transformation | Reagent(s)/Catalyst | Potential Product(s) | Reference(s) |
| Oxidation | Oxidizing agents (e.g., Mn complex/O₂) | Quinone derivatives | mdpi.com |
| Catalytic Hydrogenation | H₂, Metal catalyst (e.g., Rh, Ru, Pt, Ra-Ni) | Cyclohexanol and/or pyrrolidine derivatives | rsc.orgncsu.eduillinois.edu |
Rearrangement Reactions and Their Driving Forces
The structure of this compound and its derivatives can potentially undergo rearrangement reactions, driven by the formation of more stable intermediates or products. One notable rearrangement relevant to the phenolic portion is the dienone-phenol rearrangement. wikipedia.orgpw.liveslideshare.netslideshare.net This acid-catalyzed reaction involves the conversion of a cyclohexadienone to a phenol, often with the migration of a substituent. wikipedia.orgpw.liveslideshare.netslideshare.net The driving force is the formation of a stable aromatic ring. pw.live
Skeletal rearrangements of the pyrrole ring itself have also been documented, although specific examples involving this compound are not prevalent. These rearrangements can be initiated by various reagents and conditions, leading to structurally diverse heterocyclic systems. acs.orgrsc.org The Cloke-Wilson rearrangement, for instance, utilizes activated cyclopropanes to synthesize five-membered heterocycles. rsc.org Additionally, the synthesis of axially chiral 2-arylpyrroles has been achieved through chirality transfer from atropisomeric alkenes, which involves a cyclization-induced rearrangement. nih.govresearchgate.net
Mechanistic Pathways of Key Chemical Transformations
The mechanistic pathways of the reactions of this compound are rooted in the fundamental principles of organic chemistry.
Electrophilic Aromatic Substitution: The mechanism involves the attack of an electrophile on the electron-rich pyrrole or phenol ring to form a resonance-stabilized carbocation intermediate (arenium ion). researchgate.net Subsequent deprotonation restores the aromaticity and yields the substituted product. The regioselectivity is determined by the stability of the intermediate carbocation. researchgate.net In the case of the Vilsmeier-Haack reaction, the electrophile is the Vilsmeier reagent, an iminium ion, which is formed from the reaction of a substituted amide with phosphorus oxychloride. organic-chemistry.orgwikipedia.org
Dienone-Phenol Rearrangement: This acid-catalyzed rearrangement is initiated by the protonation of the carbonyl oxygen of a cyclohexadienone. pw.liveslideshare.net This is followed by a carbocation rearrangement, typically a nih.govvulcanchem.com-shift of an alkyl or aryl group, to form a more stable carbocation. wikipedia.org Deprotonation of the resulting intermediate leads to the formation of the aromatic phenol. pw.liveslideshare.net
Bromination Mechanism: The bromination of pyrrole derivatives with a system like DMSO/HBr is proposed to proceed through the formation of a brominating agent in situ. researchgate.net This is followed by a classical electrophilic aromatic substitution mechanism. researchgate.net
Kinetic Studies of Reaction Rates and Orders
The study of reaction kinetics is fundamental to understanding the mechanism of a chemical transformation. It involves measuring the rate at which reactants are consumed and products are formed. For a hypothetical reaction involving this compound, kinetic studies would aim to determine the rate law, which expresses the relationship between the reaction rate and the concentration of the reactants.
The general form of a rate law is:
Rate = k[Reactant 1]m[Reactant 2]n...
where:
k is the rate constant, a proportionality constant that depends on temperature.
[Reactant] represents the molar concentration of a reactant.
m and n are the reaction orders with respect to each reactant, which are determined experimentally.
Table 1: Hypothetical Kinetic Data for a Reaction of this compound
| Experiment | Initial [this compound] (M) | Initial [Reagent B] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.5 x 10-4 |
| 2 | 0.20 | 0.10 | 3.0 x 10-4 |
| 3 | 0.10 | 0.20 | 6.0 x 10-4 |
This table is illustrative and does not represent actual experimental data.
From such a table, one could deduce the reaction orders. For example, doubling the concentration of this compound while keeping the other reactant constant (Experiment 1 vs. 2) doubles the rate, suggesting a first-order dependence. Similarly, doubling the concentration of Reagent B (Experiment 1 vs. 3) quadruples the rate, indicating a second-order dependence. The rate law would then be: Rate = k[this compound]1[Reagent B]2.
Isotope Labeling Experiments for Bond Cleavage/Formation Analysis
Isotope labeling is a powerful technique used to trace the fate of atoms during a chemical reaction, providing definitive evidence for bond cleavage and formation events. In the context of this compound, isotopes of hydrogen (e.g., deuterium (B1214612), D), carbon (e.g., 13C), or oxygen (e.g., 18O) could be incorporated into the molecule at specific positions.
For example, to investigate the role of the phenolic proton in a reaction, one could synthesize this compound with the hydroxyl proton replaced by deuterium (2-(1H-pyrrol-2-yl)phen-O-D). By analyzing the products using techniques like mass spectrometry or NMR spectroscopy, one can determine if this deuterium atom is transferred during the reaction. The observation of a kinetic isotope effect (KIE), where the deuterated compound reacts at a different rate than the non-deuterated one, would strongly indicate that the O-H bond is broken in the rate-determining step.
Similarly, 13C labeling of the pyrrole or phenol ring could be used to follow skeletal rearrangements, and 18O labeling of the hydroxyl group could track its fate in reactions like esterification or etherification.
Table 2: Illustrative Isotope Labeling Experiment Design
| Labeled Compound | Reaction Studied | Analytical Technique | Information Gained |
| 2-(1H-pyrrol-2-yl)phen-O-D | Proton transfer | Mass Spectrometry, NMR | Involvement of phenolic proton in rate-determining step. |
| 2-(1H-[2-13C]pyrrol-2-yl)phenol | Ring-opening or rearrangement | 13C NMR Spectroscopy | Tracing the fate of a specific carbon atom in the pyrrole ring. |
This table is illustrative and does not represent actual experimental data.
Transition State Analysis in Reaction Mechanisms
The transition state is the highest energy point along the reaction coordinate, representing a fleeting molecular configuration between reactants and products. Its structure cannot be observed directly but can be inferred from experimental data and, more commonly, modeled using computational chemistry methods like Density Functional Theory (DFT).
For a reaction involving this compound, computational chemists would model the potential energy surface of the reaction. This involves calculating the energies of the reactants, products, and any intermediates, as well as locating the transition state structure. The energy difference between the reactants and the transition state is the activation energy (Ea), a key parameter that governs the reaction rate.
Analysis of the computed transition state geometry provides invaluable mechanistic insights. For instance, it can reveal which bonds are breaking and forming, the degree to which they are broken or formed, and the specific atomic interactions that stabilize this high-energy state. For example, in a hypothetical electrophilic substitution on the phenol ring, transition state analysis could show the partial formation of a new bond between the electrophile and a carbon atom of the ring, and the partial breaking of the C-H bond at that position.
Table 3: Hypothetical Calculated Activation Energies for a Reaction of this compound
| Proposed Mechanistic Pathway | Computational Method | Calculated Activation Energy (kcal/mol) | Key Feature of Transition State |
| Electrophilic attack at C4 | DFT (B3LYP/6-31G) | 15.2 | Partial C4-Electrophile bond formation. |
| Electrophilic attack at C6 | DFT (B3LYP/6-31G) | 18.5 | Partial C6-Electrophile bond formation. |
| Nucleophilic attack by Phenoxide | DFT (B3LYP/6-31G*) | 25.1 | Partial O-Nucleophile bond formation. |
This table is illustrative and does not represent actual experimental data. It demonstrates how computational results can be used to compare the feasibility of different reaction pathways.
Theoretical and Computational Chemistry of 2 1h Pyrrol 2 Yl Phenol
Electronic Structure Calculations
The electronic structure of 2-(1H-pyrrol-2-yl)phenol is fundamental to its chemical and physical properties. Computational quantum chemistry provides powerful tools to investigate the distribution of electrons and the nature of molecular orbitals.
Density Functional Theory (DFT) Studies of Molecular Orbitals
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecules of this size. The B3LYP functional combined with a basis set such as 6-311++G(d,p) is commonly employed for such analyses. researchgate.net DFT calculations are used to determine the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
For this compound, the HOMO is typically localized on the electron-rich pyrrole (B145914) ring, which acts as the primary electron donor. Conversely, the LUMO is often distributed over the phenol (B47542) ring and the C-C linkage, which can act as an electron-accepting region. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and the energy of its lowest-lying electronic transitions. karazin.ua Studies on similar pyrrole derivatives show that deprotonation of the pyrrole or phenol groups can significantly alter the energies and distributions of these frontier orbitals. nih.gov
Table 1: Representative Calculated Electronic Properties of this compound using DFT Note: These values are illustrative and depend on the specific computational level of theory and solvent model used.
| Parameter | Value | Description |
|---|---|---|
| HOMO Energy | -5.8 eV | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 4.6 eV | Indicator of chemical stability and electronic transition energy |
| Dipole Moment | 1.5 - 2.0 D | Measure of the molecule's overall polarity |
Ab Initio Methods for High-Accuracy Calculations
While DFT is widely used, ab initio methods, which solve the electronic Schrödinger equation without empirical parameters, can offer higher accuracy for specific properties, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are employed to obtain more precise calculations of electron correlation effects, which are important for accurately determining interaction energies and reaction barriers. For pyrrole-containing systems, ab initio calculations have been used to refine geometries and analyze hydrogen bonding interactions, providing benchmark data to validate results from more cost-effective DFT methods. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of this compound is not rigid. Rotation around the single bond connecting the pyrrole and phenol rings gives rise to different conformers. The relative orientation of the two rings (the dihedral angle) is a key determinant of the molecule's electronic properties, including the extent of π-conjugation between the two aromatic systems.
Conformational analysis, typically performed using DFT, can identify stable conformers and the energy barriers between them. For related dipyrromethane structures, crystal structure data reveals that the pyrrole rings often adopt a twisted conformation relative to each other rather than a planar one. nih.govresearchgate.net A similar non-planar, twisted arrangement is expected for the lowest-energy conformer of this compound to minimize steric hindrance between the rings.
Molecular dynamics (MD) simulations can be used to study the conformational dynamics of the molecule in different environments, such as in aqueous solution. mdpi.com MD simulations track the atomic motions over time, providing a detailed picture of how the molecule explores its conformational space and interacts with solvent molecules. This is crucial for understanding how the solvent might stabilize certain conformers over others.
Aromaticity and Tautomerism Studies of the Pyrrole-Phenol System
The concept of aromaticity is central to the chemistry of this compound, which contains two aromatic rings. Pyrrole is considered aromatic because the nitrogen atom's lone pair of electrons participates in the π-system, creating a delocalized 6π-electron cloud that satisfies Hückel's rule. wikipedia.orgpharmaguideline.com The aromaticity of the pyrrole ring can be quantified computationally using indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). researchgate.net These calculations typically confirm a high degree of aromatic character for the pyrrole ring, although substitution can modulate this property.
Tautomerism, the interconversion of structural isomers, is also a relevant concept. researchgate.net The phenol moiety can exist in a keto tautomeric form, and the pyrrole N-H can potentially participate in proton transfer events. Computational studies can predict the relative energies and thermodynamic stabilities of different tautomers. For the this compound system, the phenol and pyrrole forms are overwhelmingly more stable than any potential keto-imine tautomers, preserving the aromaticity of both rings.
Table 2: Calculated Relative Stabilities of Potential Tautomers Note: Values are illustrative based on general principles of aromatic heterocycles.
| Tautomer | Relative Energy (kcal/mol) | Aromaticity Status |
|---|---|---|
| Pyrrole-Phenol | 0.0 (Reference) | Both rings aromatic |
| Pyrrolenine-Keto | > 15 | Both rings non-aromatic |
| Imine-Phenol | > 10 | Pyrrole ring non-aromatic |
Spectroscopic Property Predictions
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, including NMR and UV-Vis spectra.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts with considerable accuracy. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for reliable NMR predictions. researchgate.net These calculations are sensitive to the molecule's conformation, and predicted shifts are often averaged over a Boltzmann distribution of low-energy conformers to best match experimental results in solution. liverpool.ac.uk
Table 3: Representative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) Note: Values are estimates relative to TMS and can vary with solvent and computational method.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Pyrrole N-H | 8.0 - 9.0 | - |
| Phenol O-H | 5.0 - 6.0 | - |
| Pyrrole C3-H | 6.2 - 6.4 | ~108 |
| Pyrrole C5-H | 6.8 - 7.0 | ~118 |
| Phenol C6'-H | 7.2 - 7.4 | ~129 |
UV-Vis Spectra: The electronic absorption spectra of molecules like this compound are governed by transitions between electronic states. Time-dependent DFT (TD-DFT) is the most common method for predicting UV-Vis spectra. nih.gov Calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this molecule, transitions are expected to be of the π-π* type, involving the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. Studies on related pyrrole-fluorophore conjugates demonstrate how TD-DFT can accurately model these transitions. frontiersin.org
Table 4: Predicted UV-Vis Absorption Maxima (λmax) using TD-DFT
| Transition | Predicted λmax (nm) | Primary Character |
|---|---|---|
| S₀ → S₁ | ~320 nm | HOMO → LUMO (π-π*) |
| S₀ → S₂ | ~275 nm | π-π* |
Reaction Pathway and Transition State Modeling
Computational chemistry provides a framework for elucidating reaction mechanisms by mapping out the potential energy surface of a chemical reaction. uh.edu This involves locating the structures of reactants, products, intermediates, and, most importantly, the transition states (TS) that connect them. The energy of the transition state relative to the reactants determines the activation energy barrier of the reaction.
For this compound, a key question is the regioselectivity of electrophilic aromatic substitution. The pyrrole ring is known to be highly reactive towards electrophiles, typically more so than benzene (B151609) or phenol. uobaghdad.edu.iq Reaction pathway modeling can be used to compare the activation barriers for electrophilic attack at different positions on both the pyrrole and phenol rings. Such calculations would likely confirm that substitution is kinetically favored at the C5 position of the electron-rich pyrrole ring. These models provide detailed atomic-level understanding that is often difficult to obtain through experimental means alone. researchgate.netnih.gov
Coordination Chemistry and Metal Complexation Studies of 2 1h Pyrrol 2 Yl Phenol
Ligand Design and Binding Modes of 2-(1H-pyrrol-2-yl)phenol
The structural arrangement of this compound, with a pyrrole (B145914) ring and a phenol (B47542) ring directly connected, suggests its capability to act as a bidentate ligand. The deprotonation of the phenolic hydroxyl group yields a phenoxide, which, in conjunction with the pyrrole nitrogen, can form a stable six-membered chelate ring upon coordination to a metal center. The coordination behavior is dictated by the nature of the donor atoms and their spatial orientation.
Pyrrole-Nitrogen Coordination
The nitrogen atom of the pyrrole ring in this compound is a soft donor, making it suitable for coordinating with transition metals. The lone pair of electrons on the nitrogen atom can be donated to a metal center to form a coordinate covalent bond. In analogous systems, such as those involving 2-(1H-pyrrol-2-yl)pyridine, the pyrrole nitrogen actively participates in chelation. For instance, in iron(II) complexes of 2-(1H-pyrrol-2-yl)pyridine, the pyrrole nitrogen coordinates to the iron center, contributing to the formation of stable complexes. acs.org The coordination of the pyrrole nitrogen is often confirmed by spectroscopic techniques. In the infrared (IR) spectra of metal complexes of related Schiff base ligands derived from pyrrole-2-carbaldehyde, a shift in the ν(N-H) stretching frequency or the appearance of a new band corresponding to the metal-nitrogen (ν(M-N)) stretching vibration provides evidence for coordination. rjlbpcs.com Similarly, in ¹H NMR spectroscopy, a change in the chemical shift of the pyrrole N-H proton upon complexation can indicate its involvement in bonding. researchgate.net
Phenoxide-Oxygen Coordination
The phenolic hydroxyl group of this compound can be deprotonated to form a negatively charged phenoxide ion. This phenoxide oxygen acts as a hard donor, readily coordinating to a variety of metal ions. The coordination of the phenoxide oxygen is a common feature in many metal complexes of phenol-containing ligands. sfu.ca In complexes of the closely related Schiff base, 2-[(1H-pyrrol-2-yl-methylene)amino]phenol, spectroscopic evidence strongly supports the coordination of the deprotonated phenolic oxygen. researchgate.net The disappearance of the O-H stretching vibration band in the IR spectrum of the complex compared to the free ligand is a key indicator of phenoxide coordination. researchgate.net Furthermore, the coordination of the phenoxide oxygen can be observed in ¹³C NMR spectroscopy through a downfield shift of the carbon atom attached to the oxygen.
Bidentate and Multidentate Chelation Strategies
The most probable coordination mode for this compound is as a bidentate N,O-chelating ligand, where both the pyrrole nitrogen and the deprotonated phenoxide oxygen bind to the same metal center, forming a stable six-membered ring. This bidentate chelation is a well-documented strategy in the design of stable metal complexes. science.govgrafiati.com The analogous Schiff base ligand, 2-[(1H-pyrrol-2-yl-methylene)amino]phenol, acts as a bidentate ligand, coordinating through the imine nitrogen and the phenoxide oxygen. researchgate.netresearchgate.net Similarly, 2-(1H-pyrrol-2-yl)pyridine functions as a bidentate N,N-chelating ligand, forming stable complexes with various transition metals. acs.org
In some instances, the this compound ligand could potentially exhibit more complex coordination behaviors. For example, it could act as a bridging ligand, with the pyrrole nitrogen coordinating to one metal center and the phenoxide oxygen to another, leading to the formation of polynuclear complexes. While less common, the possibility of the pyrrole ring engaging in π-coordination with a metal center, in addition to the N,O-chelation, cannot be entirely ruled out, especially with electron-rich transition metals. acs.org
The crystal structure of a more complex molecule containing the this compound moiety, specifically 2-{5-[2-(2-hydroxyphenyl)diazen-1-yl]-1-methylpyrrol-2-yl}phenol, shows that the pyrrole and phenol rings are positioned in a way that is conducive to chelation, with the dihedral angle between the pyrrole and one of the phenyl rings being relatively small. iucr.org
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound would likely follow standard procedures in coordination chemistry, typically involving the reaction of the ligand with a metal salt in a suitable solvent. The characterization of the resulting complexes would rely on a combination of spectroscopic and analytical techniques to elucidate their structure and properties.
Transition Metal Complexes of this compound
Transition metals, with their partially filled d-orbitals, are expected to form a wide variety of complexes with this compound. The synthesis would typically involve reacting the ligand with a transition metal salt, such as a chloride, nitrate, or acetate (B1210297) salt, in a solvent like ethanol (B145695) or methanol. The reaction may require the presence of a base to facilitate the deprotonation of the phenolic hydroxyl group.
The characterization of these complexes would involve several techniques. Elemental analysis would be used to determine the empirical formula and stoichiometry of the complex. Spectroscopic methods such as IR, NMR, and UV-Vis would provide information about the coordination environment.
Table 1: Expected Spectroscopic Data for a Hypothetical [M(2-(1H-pyrrol-2-yl)phenolate)₂] Complex
| Spectroscopic Technique | Expected Observations and Interpretations |
| Infrared (IR) | Disappearance of the broad ν(O-H) band from the free ligand. Shift in the ν(C-O) stretching frequency. Appearance of a new low-frequency band corresponding to the ν(M-O) vibration. Shift in the ν(N-H) stretching frequency of the pyrrole ring. Appearance of a new low-frequency band for the ν(M-N) vibration. |
| ¹H NMR | Disappearance of the phenolic -OH proton signal. Shift in the chemical shifts of the pyrrole and phenol ring protons upon coordination. |
| ¹³C NMR | Shift in the resonance of the phenolic carbon atom attached to the oxygen. Changes in the chemical shifts of other pyrrole and phenol ring carbons. |
| UV-Vis | Appearance of new absorption bands in the visible region due to d-d transitions or ligand-to-metal charge transfer (LMCT) transitions. |
Studies on analogous Schiff base complexes, such as those derived from pyrrole-2-carbaldehyde and 2-aminophenol (B121084), have shown the formation of stable complexes with Cu(II), Co(II), and other transition metals. researchgate.netnih.gov For instance, the Cu(II) and Co(II) complexes of N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine have been synthesized and characterized. nih.gov
Main Group Metal Complexes and Their Reactivity
Main group metals are also capable of forming complexes with this compound. The synthesis would be similar to that of transition metal complexes. The resulting complexes are often diamagnetic and colorless unless the ligand itself is colored. Characterization would rely heavily on NMR spectroscopy and X-ray crystallography.
Complexes of main group metals with related phenol-based ligands have been reported. For example, Zn(II), Cd(II), and Pb(II) complexes of the Schiff base 2-[(1H-pyrrol-2-yl-methylene)amino]phenol have been synthesized. researchgate.net Spectroscopic studies of Zn(II), Cd(II), Sn(II), and Pb(II) complexes with a similar Schiff base derived from pyrrole-2-carboxaldehyde and 2-aminophenol suggest coordination through the phenolic oxygen and the pyrrole and azomethine nitrogens. researchgate.net
Table 2: Characterization Data for Analogous Main Group Metal Complexes of a Pyrrole-Phenol Schiff Base Ligand
| Complex | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Key IR Bands (cm⁻¹) |
| Zn(II) Complex | 12.5 (non-electrolyte) | ν(C=N): ~1610, ν(M-N): ~450, ν(M-O): ~520 |
| Cd(II) Complex | 10.8 (non-electrolyte) | ν(C=N): ~1605, ν(M-N): ~445, ν(M-O): ~515 |
| Sn(II) Complex | 14.2 (non-electrolyte) | ν(C=N): ~1600, ν(M-N): ~440, ν(M-O): ~510 |
| Pb(II) Complex | 11.7 (non-electrolyte) | ν(C=N): ~1595, ν(M-N): ~435, ν(M-O): ~505 |
| Data inferred from studies on analogous Schiff base complexes. researchgate.net |
The reactivity of these main group metal complexes would be of interest, particularly in areas such as catalysis and materials science. The Lewis acidity of the metal center, influenced by the coordination environment provided by the this compound ligand, could be tuned to facilitate various chemical transformations.
Electronic and Magnetic Properties of this compound Metal Complexes
The electronic and magnetic properties of metal complexes are intricately linked to the nature of the ligand and the central metal ion. In complexes involving this compound and its derivatives, the interaction between the metal d-orbitals and the ligand's π-system gives rise to a range of interesting electronic transitions and magnetic behaviors.
Schiff base ligands derived from pyrrole-2-carbaldehyde, which are structurally related to this compound, have been used to synthesize transition metal complexes. Spectroscopic techniques such as UV-visible and FT-IR, along with CHN analysis, have been employed to confirm the structures of these complexes. acs.org For instance, new transition metal complexes have been prepared by reacting metal(II) salts with Schiff base azines synthesized from the condensation of 5-(diethylamino) salicylaldehyde (B1680747) and hydrazine (B178648) with pyrrole-2-carbaldehyde. acs.org
The electronic features of palladium complexes with related ligands have been investigated using DFT calculations. researchgate.net In some luminescent zinc and boron pyridylpyrrolide complexes, molecular orbital calculations have shown that the primary electronic transition is a π → π* transition, with the metal atom having a minimal effect, indicating that the optical properties are largely ligand-based. researchgate.net
The magnetic properties of these complexes are also of significant interest. For example, a series of binuclear lanthanide complexes with phenol-based bridging ligands have been synthesized and magnetically characterized. rsc.org These studies reveal how modifications to the ligand structure can influence the magnetic anisotropy and exchange interactions within the complex. rsc.org Similarly, polynuclear mixed-valence manganese complexes with a triazole-based ligand containing a phenol group exhibit ferromagnetic coupling between the Mn(II) and Mn(III) centers. rsc.org
Below is a table summarizing the electronic and magnetic properties of selected metal complexes with ligands related to this compound.
| Complex Type | Metal Ion(s) | Key Electronic Properties | Magnetic Properties | Reference(s) |
| Pyridylpyrrolide Complexes | Zn(II), B(III) | Luminescent, π → π* transition | Diamagnetic | researchgate.net |
| Schiff Base Azine Complexes | Ni(II), Cu(II), Zn(II) | Confirmed by UV-visible spectroscopy | Paramagnetic for Ni(II) and Cu(II) | acs.org |
| Binuclear Lanthanide Complexes | Dy(III) | - | Single-molecule magnet behavior | rsc.org |
| Polynuclear Manganese Complexes | Mn(II), Mn(III) | - | Ferromagnetic coupling | rsc.org |
Catalytic Applications of Metal-2-(1H-pyrrol-2-yl)phenol Complexes
The unique structural and electronic features of metal complexes of this compound and its derivatives make them promising candidates for catalysis in a variety of chemical transformations.
Catalysis in Organic Transformations
Metal complexes involving ligands structurally similar to this compound have demonstrated catalytic activity in various organic reactions. For instance, Schiff base metal complexes are known to be efficient catalysts in organic synthesis reactions such as acetylene (B1199291) metathesis and atom transfer radical reactions. google.com Ruthenium(II) complexes, in particular, have been widely studied as photocatalysts in a range of organic transformations. acs.org These reactions often proceed via single-electron transfer processes, where the metal complex absorbs visible light and initiates the reaction. acs.org
Metal-catalyzed multicomponent reactions (MCRs) offer an efficient way to synthesize complex organic molecules. frontiersin.org Catalysts based on copper and palladium are commonly used in these reactions. frontiersin.org For example, a copper-catalyzed aerobic oxidative coupling of diols and primary amines provides a route to N-substituted pyrroles. organic-chemistry.org
Polymerization Catalysis and Material Synthesis
Metal complexes of this compound and related ligands have shown significant potential in polymerization catalysis, particularly in the ring-opening polymerization (ROP) of cyclic esters to produce biodegradable polymers like polylactide (PLA) and polycaprolactone (B3415563) (PCL). semanticscholar.org
Aluminum complexes supported by pyrrole-based ligands have been synthesized and used as catalysts for the ring-opening polymerization of ε-caprolactone. researchgate.net Similarly, aluminum complexes with 2-(1,10-phenanthrolin-2-yl)phenolate ligands are active catalysts for the ROP of ε-caprolactone and rac-lactide, leading to polymers with controlled molecular weights and narrow distributions. rsc.org Group 4 metallocenes bearing η5-2-(N-azolyl)indenyl ligands have also been explored for olefin polymerization catalysis. acs.org
The table below highlights some catalytic applications of metal complexes with related ligands.
| Catalyst Type | Metal Ion | Catalytic Application | Key Findings | Reference(s) |
| Aluminum Complexes | Al(III) | Ring-Opening Polymerization of ε-caprolactone | Efficient catalysis | researchgate.net |
| Aluminum Complexes | Al(III) | Ring-Opening Polymerization of cyclic esters | Good molecular weight control | rsc.org |
| Group 4 Metallocenes | Zr(IV), Hf(IV) | Olefin Polymerization | Active catalysts | acs.org |
| Schiff Base Metal Complexes | Various | Organic Synthesis (e.g., metathesis) | Efficient catalysis | google.com |
Luminescent and Optoelectronic Properties of Metal Complexes
The incorporation of this compound-type ligands into metal complexes can lead to materials with interesting luminescent and optoelectronic properties, making them suitable for applications in devices such as light-emitting electrochemical cells (LECs) and organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net
Zinc(II) complexes are particularly noteworthy for their luminescent properties. bohrium.com For example, zinc complexes with pyridylpyrrolide ligands are luminescent, with emission wavelengths around 495 nm and quantum yields up to 0.57. researchgate.net The luminescent properties are often ligand-centered, with the metal ion playing a role in fine-tuning the emission characteristics. researchgate.net Boron complexes with similar ligands also exhibit luminescence. researchgate.net
BF2 complexes with (2-quinolin-2-yl)phenol ligands show strong fluorescence in both solution and the solid state, with high quantum yields, making them potential fluorescent dyes. researchgate.net The photophysical properties of these complexes can be tuned by modifying the substituents on the ligand framework. researchgate.net
The development of earth-abundant transition metal complexes for use in LECs is an active area of research. rsc.org These complexes offer a cost-effective alternative to precious metal-based emitters. The photophysical properties of these materials are crucial for their performance in lighting devices. rsc.org
The following table summarizes the luminescent properties of some relevant metal complexes.
| Complex Type | Metal Ion(s) | Emission Wavelength (nm) | Quantum Yield (Φ) | Reference(s) |
| bis(pyridylpyrrolyl)zinc | Zn(II) | 495 | 0.19 - 0.57 | researchgate.net |
| (Me2PyrPy)BF2 | B(III) | 505 | 0.22 | researchgate.net |
| BF2 complexes with (2-quinolin-2-yl)phenol ligands | B(III) | Varies (blue to yellow) | High | researchgate.net |
| Zinc complexes with pyrazolone-based azomethine ligands | Zn(II) | Varies (blue to orange) | 0.03 - 0.49 | bohrium.com |
Advanced Applications in Materials Science and Organic Chemistry Non Biological/non Clinical Focus
Utilization as Ligands for Novel Catalytic Systems
The bifunctional nature of 2-(1H-pyrrol-2-yl)phenol, with its phenolic oxygen and pyrrolic nitrogen, allows it to act as an effective bidentate ligand for various metal ions. This coordination capability is central to its use in forming novel catalytic systems.
Derivatives of this compound are often used to synthesize Schiff base ligands. These ligands are formed by the condensation of an amine with a carbonyl compound and are known for their synthetic flexibility and ability to form stable complexes with a wide range of transition metals. researchgate.netsemanticscholar.org For instance, Schiff bases derived from pyrrole-2-carboxaldehyde and various amines have been used to create ruthenium(II) and lanthanide(III) complexes. researchgate.net These metal complexes have demonstrated significant catalytic activity in various organic transformations, such as the oxidation of alcohols. researchgate.netscispace.com The electronic properties of the pyrrole (B145914) and phenol (B47542) rings can be tuned by introducing different substituents, which in turn modulates the catalytic activity of the resulting metal complex.
The general catalytic utility of Schiff base-metal complexes is well-documented, with applications in reactions like Claisen–Schmidt condensation for synthesizing chalcones. mdpi.com The pyrrole and phenol moieties in this compound provide the necessary coordination sites to stabilize the metal center, creating a catalytically active species. For example, nickel(II) complexes featuring mono(2-iminopyrrolyl) ligands have been employed as precatalysts for ethylene (B1197577) oligomerization. acs.org While not all reported catalysts are derived from this specific phenol, the principles underscore its potential in creating catalysts for a variety of organic reactions, including oxidation and polymerization.
Precursors for Polymeric Materials and Metal-Organic Frameworks (MOFs)
The structure of this compound makes it a suitable monomer for the synthesis of advanced polymers and as an organic linker for the construction of Metal-Organic Frameworks (MOFs).
Polymeric Materials: Both pyrrole and phenol are known precursors to electroactive and thermally stable polymers. Polypyrrole is a well-known conducting polymer, and phenolic resins are valued for their durability. google.commdpi.com The chemical or electrochemical polymerization of pyrrole derivatives can lead to materials with interesting electronic properties. google.compleiades.online For example, the chemical oxidative polymerization of pyrrole-functionalized monomers using oxidants like iron(III) chloride is a common method. pleiades.onlinezenodo.org The presence of the phenol group in this compound offers an additional site for polymerization, potentially leading to cross-linked or co-polymeric materials with enhanced thermal stability or modified electronic characteristics.
Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters connected by organic ligands (linkers). nih.govresearchgate.net The choice of the organic linker is crucial for determining the structure and properties of the resulting MOF. Ligands containing hydroxyl groups, like this compound, are of particular interest because the hydroxyl group can enhance stability, selectivity, and reactivity through hydrogen bonding and acid-base interactions within the framework. alfa-chemistry.comnih.gov Pyrrole-based linkers have been successfully used to construct robust zirconium-based MOFs. nih.govresearchgate.net The bifunctional nature of this compound, with potential coordination sites at the phenolic oxygen and pyrrolic nitrogen, makes it a candidate for designing MOFs with specific topologies and functionalities, suitable for applications in gas storage, separation, and catalysis. alfa-chemistry.comresearchgate.net
Components in Chemical Sensing and Detection Technologies
Fluorescent probes and chemosensors are molecules designed to signal the presence of specific analytes through a change in their optical properties. fujifilm.com The aromatic and heterocyclic structure of this compound provides a scaffold for designing such sensors.
The core structure can be modified to create a binding site for a target ion or molecule. Upon binding, processes such as photo-induced electron transfer (PeT) or intramolecular charge transfer (ICT) can be triggered, leading to a "turn-on" or "turn-off" fluorescent response. mdpi.com For example, a 2-phenol moiety attached to a coumarin (B35378) fluorophore has been used to create a sensor for Fe(II) ions. nih.gov Similarly, derivatives of 2-(2-hydroxyphenyl)-benzoxazole and related structures are known to exhibit excited-state intramolecular proton transfer (ESIPT), a phenomenon that can be exploited for sensing applications.
Pyrrole derivatives have been incorporated into various fluorescent probes for detecting reactive oxygen species (ROS) and biologically relevant ions. nih.gov The phenol group can act as a recognition site, particularly for cations, while the pyrrole ring can be part of the signaling unit. The combination of these two functionalities in a single molecule allows for the rational design of selective and sensitive chemosensors for environmental and industrial monitoring.
Development as Probes for Fundamental Chemical Processes
Molecular probes are tools used to investigate and understand fundamental chemical and biological processes by reacting with specific species or in response to certain environmental changes. fujifilm.com The reactivity of the phenol and pyrrole moieties can be harnessed to develop probes for studying reaction mechanisms.
For instance, phenols are readily oxidized, and this process can be followed to study electron transfer reactions. nih.gov The pyrrole ring is susceptible to electrophilic attack, which could be used to probe the presence of electrophiles in a chemical system. While specific examples utilizing this compound as a probe are not extensively documented, its structural features are analogous to those used in other molecular probes. For example, xanthene-based fluorescent probes, which often contain phenol or aniline (B41778) groups, are used to monitor enzyme activity and other dynamic processes in real-time. mdpi.com The inherent fluorescence potential of the this compound scaffold, especially when incorporated into larger conjugated systems, makes it a promising candidate for the development of new probes for mechanistic studies in organic and materials chemistry.
Role in Supramolecular Assemblies and Self-Assembled Structures
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding. ethz.chethernet.edu.etexlibrisgroup.com The this compound molecule is exceptionally well-suited for forming such assemblies due to the presence of both a phenolic hydroxyl (-OH) group and a pyrrolic amine (N-H) group, which are excellent hydrogen bond donors. The oxygen and nitrogen atoms also act as hydrogen bond acceptors.
This dual functionality allows the molecule to form a variety of predictable and stable hydrogen-bonded motifs, leading to the self-assembly of complex, ordered structures in the solid state. ethz.chnih.gov Crystal structure analysis of a related compound, 2-{5-[2-(2-hydroxyphenyl)diazen-1-yl]-1-methylpyrrol-2-yl}phenol, reveals the formation of a large supramolecular ring structure bridged by solvent molecules through multiple O—H⋯O hydrogen bonds. nih.gov In other pyrrole derivatives, N—H⋯π interactions have been observed to connect molecules into layers. nih.govresearchgate.net The ability to form these robust, directional interactions makes this compound a valuable building block in crystal engineering, where the goal is to design and synthesize solid-state structures with desired properties.
Integration into Optoelectronic Device Components
Organic light-emitting diodes (OLEDs) and other optoelectronic devices rely on organic materials that can efficiently transport charge (electrons and holes) and/or emit light. Pyrrole-containing compounds are of significant interest in this field due to their electron-rich nature and aromatic stability, which are conducive to charge transport.
Pyrrole derivatives have been investigated as components in various layers of OLEDs, including the hole transport layer (HTL), electron transport layer (ETL), and the emissive layer (EML). Their structural versatility allows for the tuning of their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to match the requirements of the device architecture. The incorporation of a phenolic group can further modify these properties and potentially enhance intermolecular interactions, improving film morphology and device stability. Azopyrrole dyes, which include the hydroxyphenyl-pyrrole structural motif, have been noted for their potential use in advanced materials and devices, including bulk heterojunction solar cells. nih.gov
Exploration as Redox-Active Materials
The term "redox-active" refers to a molecule's ability to participate in oxidation-reduction reactions, either by donating or accepting electrons. Both the phenol and pyrrole components of this compound are redox-active.
Phenol Moiety: Phenols are well-known antioxidants because they can be easily oxidized. mdpi.com The oxidation of a phenol typically involves the loss of an electron and a proton from the hydroxyl group to form a relatively stable phenoxyl radical. nih.govyoutube.com The ease of this oxidation can be measured electrochemically, for example, by cyclic voltammetry, which determines the oxidation potential. nih.govresearchgate.net
Pyrrole Moiety: The pyrrole ring is also susceptible to oxidation. The antioxidant activity of pyrrolic compounds often involves a hydrogen atom transfer (HAT) or proton-coupled electron transfer (PCET) from the N-H group. acs.org
The combination of these two redox-active groups in a single molecule suggests that this compound could function as a potent antioxidant or be used as a building block for redox-active polymers and materials. mdpi.comresearchgate.net The redox properties can be finely tuned by adding substituents to either ring, which alters the electron density and, consequently, the oxidation potential. mdpi.com This tunability is valuable for applications in materials for energy storage or as stabilizers in other materials.
Chemical Modifications and Derivatization Strategies of 2 1h Pyrrol 2 Yl Phenol
Substituent Effects on Reactivity and Electronic Properties
The reactivity of 2-(1H-pyrrol-2-yl)phenol is governed by the interplay of its two constituent aromatic systems. The pyrrole (B145914) ring, a five-membered aromatic heterocycle, is inherently electron-rich due to the delocalization of the nitrogen lone pair into the π-system. pearson.com This makes it highly susceptible to electrophilic aromatic substitution, far more so than benzene (B151609). pearson.comrsc.org The phenolic hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic substitution on the benzene ring.
The table below illustrates the predicted effects of placing electron-donating groups (EDG) and electron-withdrawing groups (EWG) at various positions on the this compound scaffold.
| Position of Substitution | Substituent Type | Predicted Effect on Pyrrole Ring Reactivity | Predicted Effect on Phenol (B47542) Ring Reactivity | Impact on HOMO-LUMO Gap |
| Pyrrole N-H | EDG (e.g., -CH₃) | Steric hindrance at C5 | Minimal | Minor change |
| Pyrrole N-H | EWG (e.g., -COCH₃) | Decreased | Minimal | Increased |
| Pyrrole C5 | EDG (e.g., -OCH₃) | Increased | Minimal | Decreased |
| Pyrrole C5 | EWG (e.g., -NO₂) | Decreased | Minimal | Increased |
| Phenol Ring (para to -OH) | EDG (e.g., -CH₃) | Minimal | Increased | Decreased |
| Phenol Ring (para to -OH) | EWG (e.g., -NO₂) | Minimal | Decreased | Increased |
Functionalization at the Pyrrole Nitrogen Atom
The N-H proton of the pyrrole ring is moderately acidic, with a pKa of approximately 17.5, allowing for its deprotonation by strong bases such as sodium hydride (NaH) or butyllithium (B86547) (n-BuLi). wikipedia.org The resulting pyrrolide anion is a potent nucleophile that can react with a variety of electrophiles, providing a straightforward route to N-substituted derivatives. The choice of base and solvent can influence whether the reaction occurs at the nitrogen or a carbon atom. More ionic nitrogen-metal bonds, such as those with lithium or sodium, tend to favor N-alkylation. wikipedia.org This strategy is fundamental for altering the steric environment around the pyrrole ring and for introducing new functional groups.
Common functionalization reactions at the pyrrole nitrogen include:
N-Alkylation: Reaction with alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) to introduce alkyl or benzyl groups.
N-Acylation: Reaction with acid chlorides or anhydrides (e.g., acetyl chloride) to yield N-acylpyrroles. This modification introduces an electron-withdrawing group, which deactivates the pyrrole ring toward electrophilic substitution. wikipedia.org
N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) to attach sulfonyl groups, which also serve as electron-withdrawing and protecting groups.
| Reagent | N-Substituent | Reaction Type | Base |
| Iodomethane (CH₃I) | Methyl (-CH₃) | Alkylation | NaH |
| Benzyl Bromide (BnBr) | Benzyl (-CH₂Ph) | Alkylation | NaH, n-BuLi |
| Acetyl Chloride (CH₃COCl) | Acetyl (-COCH₃) | Acylation | Pyridine, Et₃N |
| p-Toluenesulfonyl chloride (TsCl) | Tosyl (-SO₂C₇H₇) | Sulfonylation | Pyridine, Et₃N |
| Triisopropylsilyl chloride (TIPSCl) | Triisopropylsilyl (-Si(iPr)₃) | Silylation | Imidazole |
Derivatization of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is another key site for derivatization. Deprotonation with a mild base like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) generates a highly nucleophilic phenoxide ion. This intermediate readily participates in nucleophilic substitution reactions to form ethers and esters. These modifications are often used to protect the hydroxyl group, improve solubility, or introduce a point of attachment for other molecular fragments.
Key derivatization strategies include:
Williamson Ether Synthesis: The phenoxide can be reacted with alkyl halides to form aryl ethers. For example, reaction with methyl iodide yields the corresponding methoxy (B1213986) derivative (anisole).
Esterification: Treatment of the phenol with acid chlorides or anhydrides in the presence of a base (like pyridine) produces phenyl esters. This reaction can often be performed without pre-forming the phenoxide.
Silylation: Reaction with silyl (B83357) halides, such as tert-butyldimethylsilyl chloride (TBDMSCl), provides silyl ethers, which are common protecting groups that can be removed under specific conditions.
| Reagent | O-Substituent | Product Class | Base |
| Methyl Iodide (CH₃I) | Methyl (-CH₃) | Ether | K₂CO₃, NaOH |
| Benzyl Bromide (BnBr) | Benzyl (-CH₂Ph) | Ether | K₂CO₃, NaOH |
| Acetic Anhydride (B1165640) ((CH₃CO)₂O) | Acetyl (-COCH₃) | Ester | Pyridine |
| Benzoyl Chloride (PhCOCl) | Benzoyl (-COPh) | Ester | Pyridine |
| TBDMSCl | tert-Butyldimethylsilyl | Silyl Ether | Imidazole |
Substitution Reactions on the Pyrrole Ring
The electron-rich nature of the pyrrole ring makes it highly reactive towards electrophilic aromatic substitution. onlineorganicchemistrytutor.com In this compound, the C2 position is already substituted. Electrophilic attack is therefore directed primarily to the C5 position (the other α-position), as the intermediate carbocation formed by attack at this position is better stabilized by resonance than attack at the C3 or C4 (β) positions. onlineorganicchemistrytutor.comstudy.comquora.com The high reactivity of the pyrrole ring often allows these reactions to proceed under mild conditions, sometimes without a catalyst. pearson.com
Common electrophilic substitution reactions on the pyrrole ring include:
Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms, typically at the C5 position. The synthesis of various halogenated arylpyrroles is a well-established strategy. acs.orgresearchgate.net
Nitration: Introduction of a nitro group can be achieved with mild nitrating agents, such as nitric acid in acetic anhydride. Harsher conditions are generally avoided due to the sensitivity of the pyrrole ring.
Acylation: Friedel-Crafts acylation can introduce acyl groups onto the ring, typically at C5, using acid chlorides or anhydrides, often without a strong Lewis acid catalyst. wikipedia.org
Vilsmeier-Haack Reaction: This reaction, using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a classic method for introducing a formyl group (-CHO) onto electron-rich heterocycles like pyrrole. rsc.org
Substitution Reactions on the Phenol Ring
The phenol ring is also activated towards electrophilic aromatic substitution. The hydroxyl group is a powerful ortho-, para-director. Since the C2 (ortho) position is occupied by the pyrrole ring, further substitution is directed to the C4 (para) and C6 (ortho) positions. The high reactivity of both the phenol and pyrrole rings can sometimes lead to a lack of selectivity or polysubstitution, requiring careful control of reaction conditions or the use of protecting groups.
Typical substitution reactions on the phenol ring include:
Halogenation: Phenols react readily with bromine or chlorine, often without a Lewis acid catalyst, to yield halogenated products. The reaction can be difficult to stop at monosubstitution.
Nitration: Treatment with dilute nitric acid can introduce a nitro group at the ortho and para positions.
Sulfonation: Reaction with sulfuric acid leads to the formation of phenolsulfonic acids.
Alkylation: Friedel-Crafts alkylation can introduce alkyl groups, primarily at the para position. rsc.org
Regioselective C-H Functionalization: Modern catalytic methods using transition metals like copper or ruthenium can achieve selective ortho- or para-functionalization, such as amination or hydroxylation, under controlled conditions. nih.gov
Synthesis of Dimeric and Oligomeric this compound Structures
The this compound unit can serve as a monomer for the synthesis of larger dimeric and oligomeric structures. These reactions typically involve forming new carbon-carbon or carbon-heteroatom bonds to link multiple monomer units.
Strategies for dimerization and oligomerization include:
Dipyrromethane-like Linkages: The C5 position of the pyrrole ring can be coupled with an electrophilic one-carbon unit, such as formaldehyde, in the presence of an acid catalyst. This would link two this compound molecules through a methylene (B1212753) bridge, analogous to the synthesis of dipyrromethanes, which are precursors to porphyrins. researchgate.netnih.gov
Oxidative Coupling: Phenolic oxidative coupling, often mediated by transition metal catalysts or enzymatic systems, can link monomers through C-C or C-O bonds at positions ortho or para to the hydroxyl group.
Palladium-Catalyzed Cross-Coupling: If a halogen is first introduced onto either the pyrrole or phenol ring of the monomer (e.g., at C5 of the pyrrole or C4 of the phenol), Suzuki or Stille coupling reactions can be used to form biaryl linkages, leading to dimers and oligomers with extended π-conjugation.
Polymerization: Electrochemical polymerization of pyrrole derivatives is a common method to create conductive polypyrrole films. crimsonpublishers.com Oligomers can also be synthesized through sequential coupling reactions. cam.ac.uk
Development of Chiral Analogs for Asymmetric Applications
Introducing chirality to the this compound scaffold can lead to the development of valuable chiral ligands, catalysts, and building blocks for asymmetric synthesis. rsc.org Chirality can be introduced in several ways:
Derivatization with Chiral Auxiliaries: The N-H or O-H groups can be reacted with enantiopure reagents to attach a chiral auxiliary. The addition of organometallic reagents to chiral 2-pyrroleimines has been shown to produce chiral 1-(2-pyrrolyl)alkylamines with high diastereoselectivity. researchgate.net
Asymmetric Catalysis: A prochiral derivative of this compound could undergo an enantioselective reaction catalyzed by a chiral catalyst. For example, asymmetric Friedel-Crafts alkylation of the pyrrole ring can be catalyzed by chiral imidazolidinones. core.ac.uk
Atropisomerism: If bulky substituents are introduced at positions that restrict free rotation around the C-C bond connecting the pyrrole and phenol rings, stable, axially chiral atropisomers can be formed. Organocatalytic methods have been developed to synthesize axially chiral biaryls. beilstein-journals.org
These chiral analogs, particularly those that can chelate metals via the pyrrole nitrogen and phenolic oxygen, are promising candidates for ligands in asymmetric transition-metal catalysis, such as in asymmetric reductions, alkylations, or cyclization reactions. researchgate.netdicp.ac.cnnih.gov
Future Research Directions and Emerging Trends for 2 1h Pyrrol 2 Yl Phenol
Integration with Continuous Flow Chemistry and Automation Platforms
The synthesis of 2-(1H-pyrrol-2-yl)phenol and its derivatives is poised for significant advancement through the adoption of continuous flow chemistry and automation. Flow chemistry, which involves performing reactions in a continuously flowing stream within a network of tubes or microreactors, offers numerous advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, precise control over reaction parameters such as temperature and residence time, and improved safety profiles, particularly for highly exothermic or hazardous reactions. The ability to telescope multiple reaction steps into a single, continuous sequence without intermediate isolation can dramatically increase efficiency and reduce waste.
For the synthesis of pyrrole-containing structures, flow chemistry has already demonstrated its value. For instance, protocols for Paal-Knorr and Hantzsch pyrrole (B145914) syntheses have been successfully adapted to flow conditions, achieving high yields and throughput. The application of these techniques to this compound could lead to optimized production processes with higher yields and purity.
Automation is a complementary trend that will further revolutionize the synthesis and optimization of these compounds. Automated synthesis platforms can perform high-throughput experimentation (HTE) to rapidly screen a wide array of reaction conditions, catalysts, and solvents, thereby accelerating the discovery of optimal synthetic routes. By integrating robotic systems for liquid handling with real-time monitoring and advanced software control, researchers can create "self-driving laboratories" capable of autonomously optimizing complex, multi-step syntheses. This approach not only increases reproducibility but also frees researchers to focus on more creative aspects of chemical design and discovery.
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Heterocyclic Compounds
| Feature | Batch Synthesis | Continuous Flow Synthesis | Potential Advantage of Flow |
|---|---|---|---|
| Reaction Time | Hours to Days | Minutes to Hours | Significant Reduction |
| Productivity | Grams/day | Grams/hour to kg/day | Increased Throughput |
| Yield | Variable, often lower | Often higher, up to 98% reported for some reactions | Improved Efficiency |
| Safety | Higher risk with exotherms | Enhanced, better heat dissipation | Safer Processing |
| Scalability | Difficult, requires redesign | Easier, via numbering-up or longer run times | Streamlined Scale-up |
Advanced Computational Design and Discovery of Novel Derivatives
Computational chemistry is an increasingly powerful tool for the rational design and discovery of novel molecules. For this compound, computational methods can be employed to predict the physicochemical, electronic, and material properties of a vast array of virtual derivatives before committing to costly and time-consuming laboratory synthesis.
Techniques such as Density Functional Theory (DFT) can be used to calculate key properties, including enthalpy of formation and bond dissociation energies, to assess the thermodynamic and kinetic stability of newly designed compounds. This is crucial for screening potential high-energy-density materials or for ensuring the stability of compounds intended for use in electronic devices. Furthermore, computational tools can predict how structural modifications to the pyrrole or phenol (B47542) rings will affect the molecule's electronic properties, such as its absorption and fluorescence spectra, guiding the design of new dyes and sensors.
In silico screening can also predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which, while traditionally used in drug discovery, provide valuable insights into a compound's general behavior in different chemical environments. This predictive power allows researchers to prioritize the synthesis of derivatives with the most promising profiles for specific material science applications, creating a more efficient discovery pipeline.
Sustainable Synthesis and Degradation Pathways for Environmental Considerations
The principles of green chemistry are becoming central to modern chemical synthesis, aiming to reduce environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. Future research on this compound will increasingly focus on developing sustainable synthetic routes. This involves replacing conventional toxic solvents with greener alternatives like water, ethanol (B145695), or polyethylene (B3416737) glycols (PEGs). The development of catalyst-assisted reactions, especially those using renewable, non-toxic, and heterogeneous catalysts, is a key aspect of this approach, as it simplifies purification and allows for catalyst recycling.
Energy efficiency can be improved by utilizing methods like microwave-assisted or ultrasound-assisted synthesis, which can significantly shorten reaction times and reduce energy consumption compared to conventional heating. One-pot reactions and multicomponent reactions (discussed in section 9.6) are also integral to sustainable synthesis as they reduce the number of steps and the associated waste generation.
Beyond synthesis, understanding the environmental fate of this compound and its derivatives is crucial. Research into their degradation pathways is an emerging area. Drawing parallels from phenol degradation by microorganisms like Pseudomonas fluorescens, it is likely that the phenol moiety could be metabolized via catechol intermediates and subsequent ring-cleavage pathways (ortho- or meta-cleavage). Investigating these biological degradation routes could lead to the development of bioremediation strategies for any potential environmental contamination and guide the design of more biodegradable derivatives.
Exploration of Novel Catalytic Architectures and Synergistic Catalysis
Catalysis is fundamental to the synthesis of pyrrole derivatives, and future research will focus on creating more efficient, selective, and sustainable catalytic systems. The exploration of novel catalytic architectures involves moving beyond traditional homogeneous catalysts to advanced materials. Heterogeneous catalysts, such as metal nanoparticles supported on materials like carbon or silica (B1680970), are gaining prominence because they are easily separated from the reaction mixture and can be reused, aligning with green chemistry principles. For instance, cobalt-based heterogeneous catalysts have been shown to be effective for the one-pot synthesis of N-substituted pyrroles from nitroarenes.
There is also significant interest in developing catalysts based on abundant and non-toxic metals like iron, copper, and gold to replace more hazardous or expensive noble metals like palladium. Gold(III) chloride, for example, has been identified as an effective catalyst for the cyclization of certain precursors into substituted pyrroles.
Synergistic catalysis represents another key frontier. This approach involves the use of two or more catalysts that work in concert to achieve a transformation that is not possible or is inefficient with a single catalyst. This could involve a combination of a metal catalyst with an organocatalyst or biocatalyst to control different aspects of the reaction, such as regioselectivity or stereoselectivity, leading to highly efficient and precise synthetic methods for complex derivatives of this compound.
Discovery of New Material Science Applications (excluding biological/clinical)
The unique structure of this compound, combining an electron-rich aromatic pyrrole ring with a functional phenol group, makes it a promising building block for a variety of advanced materials. While pyrrole itself is a well-known precursor to conducting polymers, the phenol substituent offers a site for further modification, allowing for the fine-tuning of the resulting polymer's properties. For example, oligo(ethylene glycol) chains could be attached to the phenol oxygen to improve the ionic conductivity of the polypyrrole, making it suitable for applications in batteries or sensors.
The compound and its derivatives also have potential as ligands in organometallic chemistry. The nitrogen atom of the pyrrole and the oxygen of the phenol can act as coordination sites for metal ions, leading to the formation of stable complexes with unique catalytic or electronic properties.
Furthermore, the conjugated π-system of the molecule suggests applications in optoelectronics. Derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), dyes for solar cells, or as fluorescent chemosensors. The ability to modify both the pyrrole and phenol rings allows for extensive tuning of the absorption and emission wavelengths. There is also potential for its use in energy storage, as indole (B1671886) derivatives with similar phenolic structures have been explored as anode materials in aqueous rechargeable lithium-ion batteries.
Development of Multicomponent Reaction Strategies for Enhanced Synthetic Efficiency
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all starting materials, are a cornerstone of efficient and sustainable organic synthesis. They offer significant advantages over traditional linear syntheses by reducing the number of reaction and purification steps, saving time, resources, and minimizing waste.
The synthesis of substituted pyrroles is well-suited to MCR strategies. Well-established methods like the Hantzsch pyrrole synthesis can be adapted into one-pot, three-component protocols. Future research will likely focus on developing novel MCRs for the direct synthesis of this compound and its derivatives. For example, a strategy could be envisioned that combines a phenol-containing building block, an amine, a dicarbonyl compound, and a suitable catalyst in a single pot. Such an approach would dramatically increase synthetic efficiency and allow for the rapid generation of a diverse library of derivatives for screening in material science applications. The development of these strategies streamlines the creation of molecular complexity from simple, readily available starting materials.
Q & A
Basic: What are the common synthetic routes for 2-(1H-pyrrol-2-yl)phenol, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis of pyrrole-phenol derivatives often involves cyclization or coupling reactions. For example, refluxing precursors like 4-aroyl-3-sulfonylpyrroles with chloranil in xylene (25–30 hours) followed by NaOH treatment and recrystallization from methanol yields structurally related compounds (e.g., 4-aroyl-3-sulfonylpyrroles, 74–90% yields) . Optimizing reaction time, temperature, and stoichiometry of oxidizing agents (e.g., chloranil) can improve yields. Monitoring reaction progress via TLC or HPLC ensures minimal side-product formation.
Table 1: Synthesis Optimization Strategies
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Time | 25–30 hours | Maximizes conversion |
| Solvent | Xylene | Enhances solubility |
| Oxidizing Agent | Chloranil (1.4 eq.) | Prevents over-oxidation |
| Purification | Methanol recrystallization | Reduces impurities |
Advanced: How can X-ray crystallography using SHELX software elucidate molecular structure and hydrogen bonding patterns?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is critical for determining bond lengths, angles, and hydrogen-bonding networks. For example, in related pyrrole derivatives, SHELX analysis revealed mean C–C bond lengths of 1.39 Å and hydrogen-bonding motifs (e.g., O–H···N interactions) . Graph set analysis (e.g., Etter’s rules) classifies hydrogen-bonding patterns into discrete (e.g., ) or infinite networks, crucial for understanding crystal packing .
Table 2: Key Crystallographic Parameters
| Parameter | Value (Example) | Significance |
|---|---|---|
| Space Group | Symmetry operations | |
| -factor | < 0.05 | Refinement accuracy |
| Hydrogen Bond Length | 1.85–2.10 Å | Interaction strength |
Basic: What spectroscopic techniques are effective for characterizing this compound?
Methodological Answer:
- NMR : NMR identifies phenolic –OH (~10–12 ppm) and pyrrole protons (6.5–7.5 ppm). NMR confirms carbonyl or aromatic carbons .
- IR : Stretching vibrations for O–H (3200–3600 cm) and C=N/C=O (1600–1700 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Advanced: How can researchers resolve contradictions in reported biological activities of pyrrole-phenol derivatives?
Methodological Answer:
Discrepancies in bioactivity data often arise from assay conditions or compound stability. For example, 2-(1H-pyrrol-2-yl)acetic acid derivatives exhibit time-dependent degradation under light/air exposure, reducing kinase inhibition efficacy . To address this:
- Conduct stability studies (HPLC monitoring degradation products).
- Replicate assays under inert atmospheres or with antioxidants.
- Compare IC values across multiple cell lines (e.g., cancer vs. normal cells) .
Basic: What storage conditions preserve this compound stability?
Methodological Answer:
Store at 2–8°C in amber vials under nitrogen to prevent oxidation and photodegradation . Lyophilization enhances long-term stability.
Table 3: Stability Under Different Conditions
| Condition | Degradation Rate | Mitigation Strategy |
|---|---|---|
| Ambient Light | High | Use amber glass |
| Oxygen Exposure | Moderate | Nitrogen atmosphere |
| 4°C (Dark) | Low | Refrigerate |
Advanced: How does substitution on the pyrrole ring affect physicochemical properties?
Methodological Answer:
Electron-withdrawing groups (e.g., –COOH at the 2-position) enhance solubility and hydrogen-bonding capacity, while bulky substituents (e.g., aryl groups) increase steric hindrance, altering reactivity . Computational modeling (DFT) predicts electronic effects, while Hammett constants quantify substituent influence on reaction rates.
Basic: What purification methods are suitable post-synthesis?
Methodological Answer:
- Recrystallization : Use methanol or ethanol for polar derivatives .
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients separates non-polar analogs .
- Sublimation : For thermally stable compounds, vacuum sublimation removes volatile impurities .
Advanced: How to analyze hydrogen-bonding networks in crystals?
Methodological Answer:
Graph set analysis categorizes hydrogen bonds into motifs (e.g., chains, rings). For example, in 2-(1H-indol-2-yl)phenol, O–H···N bonds form chains, while N–H···O interactions create rings . Mercury software visualizes these networks, and topology analysis (e.g., Hirshfeld surfaces) quantifies interaction contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
